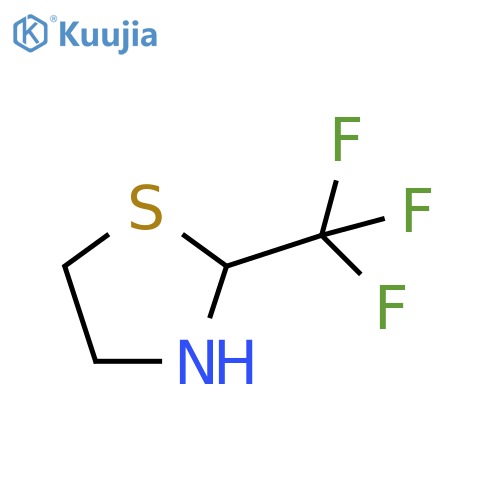Cas no 1016771-85-9 (2-(trifluoromethyl)-1,3-thiazolidine)
2-(トリフルオロメチル)-1,3-チアゾリジンは、有機フッ素化合物として高い反応性と安定性を併せ持つチアゾリジン誘導体です。トリフルオロメチル基の導入により、脂溶性の向上や代謝耐性が強化されており、医薬品中間体や農薬合成において重要な役割を果たします。特に、求電子性や立体障害の調整が可能なため、精密有機合成における多様な変換反応に適しています。分子内の硫黄原子は配位能を有し、金属触媒反応におけるリガンドとしても利用可能です。この化合物は、従来のチアゾリジン系よりも優れた物性を示し、高収率で純度の高い生成物を得られる点が特徴です。

1016771-85-9 structure
商品名:2-(trifluoromethyl)-1,3-thiazolidine
CAS番号:1016771-85-9
MF:C4H6F3NS
メガワット:157.157350063324
MDL:MFCD09934579
CID:4567084
PubChem ID:24695971
2-(trifluoromethyl)-1,3-thiazolidine 化学的及び物理的性質
名前と識別子
-
- Thiazolidine, 2-(trifluoromethyl)-
- 2-(trifluoromethyl)-1,3-thiazolidine
-
- MDL: MFCD09934579
- インチ: 1S/C4H6F3NS/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2
- InChIKey: FGTZSYSBYNJFDC-UHFFFAOYSA-N
- ほほえんだ: S1CCNC1C(F)(F)F
計算された属性
- せいみつぶんしりょう: 157.017305g/mol
- どういたいしつりょう: 157.017305g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 157.16g/mol
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 37.3Ų
2-(trifluoromethyl)-1,3-thiazolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-307264-10.0g |
2-(trifluoromethyl)-1,3-thiazolidine |
1016771-85-9 | 95% | 10.0g |
$1380.0 | 2023-02-25 | |
| Enamine | EN300-307264-0.5g |
2-(trifluoromethyl)-1,3-thiazolidine |
1016771-85-9 | 95% | 0.5g |
$251.0 | 2023-09-05 | |
| Enamine | EN300-307264-2.5g |
2-(trifluoromethyl)-1,3-thiazolidine |
1016771-85-9 | 95% | 2.5g |
$629.0 | 2023-09-05 | |
| Chemenu | CM420205-1g |
2-(trifluoromethyl)-1,3-thiazolidine |
1016771-85-9 | 95%+ | 1g |
$369 | 2023-03-05 | |
| Enamine | EN300-307264-10g |
2-(trifluoromethyl)-1,3-thiazolidine |
1016771-85-9 | 95% | 10g |
$1380.0 | 2023-09-05 | |
| Enamine | EN300-307264-1g |
2-(trifluoromethyl)-1,3-thiazolidine |
1016771-85-9 | 95% | 1g |
$321.0 | 2023-09-05 | |
| 1PlusChem | 1P01B7EZ-2.5g |
2-(trifluoromethyl)-1,3-thiazolidine |
1016771-85-9 | 95% | 2.5g |
$734.00 | 2025-03-19 | |
| A2B Chem LLC | AW01643-10g |
2-(trifluoromethyl)-1,3-thiazolidine |
1016771-85-9 | 95% | 10g |
$1488.00 | 2024-04-20 | |
| Aaron | AR01B7NB-250mg |
2-(trifluoromethyl)-1,3-thiazolidine |
1016771-85-9 | 95% | 250mg |
$244.00 | 2025-02-09 | |
| Aaron | AR01B7NB-50mg |
2-(trifluoromethyl)-1,3-thiazolidine |
1016771-85-9 | 95% | 50mg |
$129.00 | 2025-03-30 |
2-(trifluoromethyl)-1,3-thiazolidine 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
1016771-85-9 (2-(trifluoromethyl)-1,3-thiazolidine) 関連製品
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
